1,2-Dimyristoyl-rac-glycerol

Catalog No.
S589385
CAS No.
20255-94-1
M.F
C31H60O5
M. Wt
512.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dimyristoyl-rac-glycerol

CAS Number

20255-94-1

Product Name

1,2-Dimyristoyl-rac-glycerol

IUPAC Name

(3-hydroxy-2-tetradecanoyloxypropyl) tetradecanoate

Molecular Formula

C31H60O5

Molecular Weight

512.8 g/mol

InChI

InChI=1S/C31H60O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(33)35-28-29(27-32)36-31(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h29,32H,3-28H2,1-2H3

InChI Key

JFBCSFJKETUREV-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCC

Synonyms

1,2-Di-myristin; Tetradecanoic Acid 1-(Hydroxymethyl)-1,2-ethanediyl Ester; 1,2-Dimyristin; 1,2-Dimyristoyl Glycerol; 1,2-Dimyristoyl-rac-glycerol; 1,2-Dimyristoylglycerin; 1,2-Glycerin Dimyristic Acid Ester; Glycerol 1,2-Ditetradecanoate

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCC

Antiviral Properties

Studies have investigated 1,2-DMG's potential antiviral properties. Research suggests it can inhibit the replication of the herpes simplex virus (HSV) by binding to the viral surface glycoprotein and hindering the release of diacylglycerol from the host cell membrane. [Source: Biosynth - 1,2-Dimyristoyl-rac-glycerol, ]

Antiparasitic Properties

Research explores the potential of 1,2-DMG against parasitic infections. Studies suggest it can inhibit the activity of specific enzymes crucial for fatty acid synthesis in trypanosomes, a class of single-celled parasites responsible for diseases like African sleeping sickness. [Source: Biosynth - 1,2-Dimyristoyl-rac-glycerol, ]

Cellular Signaling Studies

1,2-DMG serves as a research tool in studying cellular signaling pathways. Being a natural component of cell membranes, it can be used to investigate interactions between lipids and proteins involved in signaling cascades. This knowledge is crucial for understanding various cellular processes and potential drug development. [Source: Cayman Chemical - 1,2-Dimyristoyl-rac-glycerol, ]

1,2-Dimyristoyl-rac-glycerol is a diacylglycerol compound characterized by the presence of two myristic acid chains at the sn-1 and sn-2 positions of the glycerol backbone. Its molecular formula is C31H60O5, and it has a molecular weight of approximately 512.8 g/mol. This compound is a member of the glycerol ester family, which are naturally occurring substances found in various plant and animal fats, particularly in coconut oil and nutmeg butter .

The compound appears as a white to yellowish-grey solid and is insoluble in water but soluble in organic solvents such as alcohol, benzene, chloroform, and ether . Its structure can be represented as follows:

text
O ||C14H29 - O - CH - O - C14H29 | CH2

  • Research suggests 1,2-DMG can activate protein kinase C (PKC), an enzyme involved in various cellular processes like cell growth, differentiation, and inflammation [].
  • The exact mechanism requires further investigation [].
  • No specific data on the toxicity or hazards of 1,2-DMG is readily available in scientific publications.
  • However, as a general precaution, most laboratory chemicals should be handled with appropriate care, including gloves, eye protection, and proper ventilation.
Typical of diacylglycerols. These include hydrolysis, transesterification, and oxidation. Hydrolysis can occur in the presence of water and enzymes like lipases, leading to the release of myristic acid and glycerol. Transesterification can happen when it reacts with alcohols to form different esters. The compound is stable under normal conditions but should be protected from strong oxidizing agents to prevent degradation .

1,2-Dimyristoyl-rac-glycerol can be synthesized through several methods:

  • Direct Esterification: This involves reacting myristic acid with glycerol under acidic conditions to form the diacylglycerol.
  • Transesterification: Glycerol can be reacted with triglycerides containing myristic acid under heat and catalysis, leading to the formation of 1,2-dimyristoyl-rac-glycerol.
  • Enzymatic Synthesis: Using lipases to catalyze the esterification reaction can provide a more specific route with potentially higher yields and fewer by-products.

These methods can vary in efficiency and yield based on reaction conditions such as temperature, pressure, and catalysts used .

1,2-Dimyristoyl-rac-glycerol finds applications in various fields:

  • Cosmetics: It is commonly used as an emollient and emulsifier in cosmetic formulations due to its ability to enhance skin feel and stability.
  • Pharmaceuticals: The compound may serve as a carrier for drug delivery systems due to its lipid nature.
  • Food Industry: It can be utilized as an ingredient in food products for its emulsifying properties.

Several compounds share structural similarities with 1,2-dimyristoyl-rac-glycerol. Below are some comparable compounds along with their unique characteristics:

Compound NameStructure DescriptionUnique Characteristics
1,2-Dipalmitoyl-rac-glycerolTwo palmitic acid chains at sn-1 and sn-2Higher melting point; used in lipid bilayers
1,3-Dimyristoyl-rac-glycerolMyristic acid at sn-1 and sn-3Different fatty acid positioning affects properties
1,2-Dioleoyl-rac-glycerolTwo oleic acid chainsLiquid at room temperature; fluidity enhancer

The uniqueness of 1,2-dimyristoyl-rac-glycerol lies in its specific fatty acid composition (myristic acid) combined with its glycerol backbone configuration (sn-1 and sn-2 positions), which influences its physical properties and biological activities compared to other diacylglycerols .

Chemoenzymatic strategies for synthesizing 1,2-dimyristoyl-rac-glycerol leverage the regioselectivity of lipases to achieve efficient acylation. For instance, immobilized lipase B from Candida antarctica (CALB) has been employed to catalyze the esterification of glycerol with myristic acid, preferentially targeting the sn-1 and sn-2 positions. This method avoids the need for harsh chemical conditions, as enzymatic reactions typically occur at ambient temperatures (25–45°C) and neutral pH. A key advantage lies in the enzyme’s ability to discriminate between primary and secondary hydroxyl groups, yielding 1,2-diacylglycerols with >80% regioselectivity in optimized systems.

Coenzyme recycling systems further enhance efficiency. For example, glycerol dehydrogenase (GldA) coupled with NADH oxidase (SpNox^K184R^) enables the continuous regeneration of NAD^+^, facilitating the conversion of glycerol to dihydroxyacetone (DHA) as an intermediate. Subsequent chemical rearrangement of DHA using NaOH or NaClO~2~ achieves high yields (72–78%) of target compounds. However, challenges persist in scaling these systems due to enzyme stability and the cost of cofactor recycling.

Stereoselective Acylation Strategies for sn-1,2 Glycerol Derivatives

Stereoselective synthesis of sn-1,2-dimyristoyl-glycerol requires precise control over acylation sites. Enzymatic methods using 1,3-specific lipases, such as those from Rhizomucor miehei, achieve >90% selectivity for the sn-1 position, followed by chemical acylation at the sn-2 position. This sequential approach minimizes unwanted 1,3-diacylglycerol byproducts.

Chemical strategies employ chiral auxiliaries or protecting groups. For example, 2,3-isopropylidene-sn-glycerol, derived from L-arabinose, directs acylation to the sn-1 position before deprotection and subsequent myristoylation at sn-2. NMR analysis confirms regioselectivity through distinct proton signals at δ 4.13–4.42 ppm (sn-1) and δ 5.20 ppm (sn-2). A comparative study showed that enzymatic routes achieve higher stereopurity (90–95% sn-1,2) than chemical methods (70–85%).

Table 1: Comparison of Stereoselective Acylation Methods

MethodSelectivity (%)Yield (%)Key Reagents/Catalysts
Enzymatic (CALB)92–9578–85Myristic anhydride, CALB
Chemical (Isopropylidene)85–9065–702,3-Isopropylidene glycerol
Sequential Acylation88–9370–75DCC/DMAP, myristic acid

Protecting Group Strategies in Stepwise Esterification

Protecting groups are critical for directing acylation to specific glycerol hydroxyls. The 1,2-O-isopropylidene group is widely used to shield the sn-3 hydroxyl, enabling selective myristoylation at sn-1 and sn-2. After acylation, deprotection with acidic resins (e.g., Amberlyst-15) in ethanol removes the isopropylidene group without ester hydrolysis.

Alternative strategies include benzyl ethers, which are removed via hydrogenolysis. For instance, benzyl-protected glycerol derivatives undergo Pd/C-catalyzed hydrogenation post-acylation, yielding 1,2-dimyristoyl-glycerol with >95% purity. However, benzyl groups require inert atmospheres, complicating large-scale applications.

Large-Scale Production Challenges and Purification Techniques

Scaling 1,2-dimyristoyl-rac-glycerol synthesis introduces challenges in maintaining regioselectivity and purity. Industrial glycerolysis of triglycerides (e.g., lard) using Lipozyme RMIM achieves 61.76% diacylglycerol content, but subsequent purification via molecular distillation is necessary to remove monoacylglycerols (MAGs) and triacylglycerols (TAGs). Creaming demulsification techniques (CDT) reduce glycerol residues from 12.48% to 1.15% in 20 kg batches by optimizing temperature (70°C) and stirring regimes.

Vacuum-mediated processes enhance efficiency. A two-step system combining low (647 mmHg) and high (47 mmHg) vacuum levels increases diacylglycerol yields to 59.57% by sequentially removing water and fatty acid byproducts.

Comparative Analysis of rac- vs sn-Configured Analog Synthesis

The rac-configuration (1,2-dimyristoyl-rac-glycerol) is synthetically accessible but lacks the biological specificity of enantiopure sn-1,2 analogs. Enzymatic methods favor sn-1,2 derivatives, whereas chemical routes often yield racemic mixtures requiring chiral chromatography for resolution.

Biologically, sn-1,2-dimyristoyl-glycerol exhibits superior antimicrobial activity compared to rac-forms, as the stereochemistry influences membrane interactions. Industrially, rac-forms dominate due to lower production costs, with purification achieved through recrystallization (96% purity).

Table 2: Synthetic Routes for rac- vs sn-1,2-Dimyristoyl-glycerol

Parameterrac-Formsn-1,2 Form
Primary MethodChemical esterificationEnzymatic acylation
Key CatalystDCC/DMAPCandida antarctica lipase B
Purity After Purification90–96%85–92%
Typical Yield70–80%60–75%

1,2-Dimyristoyl-rac-glycerol represents a specific diacylglycerol species characterized by two myristic acid (C14:0) chains esterified at the sn-1 and sn-2 positions of the glycerol backbone [1]. This compound exhibits distinctive biochemical properties that influence its role in cellular signaling, including a molecular weight of 512.805 g/mol, a melting point of 37.5°C, and a predominantly lipophilic nature with low aqueous solubility [1] [2].

The primary signaling function of 1,2-Dimyristoyl-rac-glycerol involves the activation of protein kinase C (protein kinase C), a family of serine/threonine kinases that regulate numerous cellular processes [3] [4]. This activation occurs through a multi-step mechanism involving membrane translocation and conformational changes in protein kinase C structure [3]. When 1,2-Dimyristoyl-rac-glycerol binds to protein kinase C, it induces the displacement of the pseudosubstrate domain from the catalytic site, thereby relieving autoinhibition and enabling kinase activity [3] [5].

The activation process follows a "three-point attachment model" where 1,2-Dimyristoyl-rac-glycerol interacts with the protein kinase C-phosphatidylserine-calcium complex at the membrane surface [3]. This interaction involves direct ligation of 1,2-Dimyristoyl-rac-glycerol to calcium, which constitutes an essential step in the activation mechanism [3]. The specific C14:0 acyl chain composition of 1,2-Dimyristoyl-rac-glycerol provides optimal membrane interaction properties that facilitate this process [6] .

Table 1: Protein Kinase C Activation Parameters for 1,2-Dimyristoyl-rac-glycerol

ParameterCharacteristicsSignificance
Isoform SelectivityActivates both conventional (α, β, γ) and novel (δ, ε, η, θ) isoformsEnables diverse cellular responses [3] [4] [8]
Calcium RequirementEssential for conventional isoforms; not required for novel isoformsDetermines activation specificity [4] [8]
Membrane AssociationDiffusion-limited process with high coupling efficiencyEnsures rapid signal transduction [9] [10]
Competitive DynamicsClassical isoforms can displace novel isoforms from membrane poolsCreates signaling hierarchy [9]
Effective ConcentrationActive at micromolar concentrations in cellular systemsRelevant to physiological conditions [9] [11]

Research has demonstrated that protein kinase C activation by 1,2-Dimyristoyl-rac-glycerol exhibits isoform-specific patterns [4] [8]. Conventional protein kinase C isoforms (α, β, γ) require both calcium and 1,2-Dimyristoyl-rac-glycerol for activation, whereas novel protein kinase C isoforms (δ, ε, η, θ) are calcium-independent but still require 1,2-Dimyristoyl-rac-glycerol [4] [8]. This differential activation pattern enables cells to generate diverse signaling outcomes depending on the specific protein kinase C isoforms expressed and the cellular context [3] [4].

The membrane translocation of protein kinase C in response to 1,2-Dimyristoyl-rac-glycerol occurs rapidly, typically within seconds of stimulation [4] [10]. This process is characterized by diffusion-limited kinetics with high collisional coupling efficiency, ensuring prompt signal transduction [9] [10]. Interestingly, competitive dynamics exist between different protein kinase C isoforms, where classical isoforms can displace novel isoforms from membrane 1,2-Dimyristoyl-rac-glycerol pools, creating a hierarchical signaling system [9].

Second Messenger Functions in Gq-Coupled Receptor Signaling

1,2-Dimyristoyl-rac-glycerol serves as a critical second messenger in Gq-coupled receptor signaling pathways, where it functions as a key intermediary between receptor activation and downstream cellular responses [12] [13]. The generation of 1,2-Dimyristoyl-rac-glycerol in this pathway begins with the activation of Gq-coupled receptors, which include muscarinic M1/M3 receptors, α1-adrenergic receptors, histamine H1 receptors, and vasopressin V1 receptors [12] [13].

Upon receptor stimulation, the Gq alpha subunit dissociates from the heterotrimeric G protein complex and activates phospholipase C beta [12] [13] [14]. This enzyme catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate, generating two second messengers: 1,2-Dimyristoyl-rac-glycerol and inositol 1,4,5-trisphosphate [13] [14] [15]. While inositol 1,4,5-trisphosphate diffuses into the cytosol to trigger calcium release from the endoplasmic reticulum, 1,2-Dimyristoyl-rac-glycerol remains associated with the plasma membrane due to its hydrophobic nature [13] [14] [16].

The temporal dynamics of 1,2-Dimyristoyl-rac-glycerol signaling in this pathway exhibit a biphasic pattern characterized by an initial transient phase followed by a sustained lower-level activity [17] [18]. This pattern is regulated by the interplay between 1,2-Dimyristoyl-rac-glycerol production by phospholipase C and its metabolism by diacylglycerol kinases and lipases [17]. The sustained phase is particularly important for prolonged cellular responses requiring persistent protein kinase C activation [19] [17].

Table 2: Second Messenger Functions of 1,2-Dimyristoyl-rac-glycerol in Gq-Coupled Receptor Signaling

FunctionMechanismPhysiological Significance
Protein Kinase C ActivationMembrane recruitment and conformational changeRegulates numerous cellular processes [12] [13] [14]
Membrane Structure ModulationAlters membrane curvature and fluidityFacilitates protein-membrane interactions [20] [21]
Signal IntegrationCoordinates with calcium signalingEnables synergistic activation of effectors [13] [14] [16]
Spatial RestrictionRemains membrane-associatedCreates localized signaling domains [19] [17]
Temporal RegulationExhibits biphasic dynamicsAllows for both acute and sustained responses [17] [18]

A distinctive feature of 1,2-Dimyristoyl-rac-glycerol signaling in the Gq pathway is its synergistic interaction with calcium signaling [13] [14] [16]. The simultaneous increase in cytosolic calcium concentration enhances the activation of conventional protein kinase C isoforms, creating a coordinated signaling response [13] [14] [16]. This synergy enables cells to generate robust and specific cellular outcomes in response to Gq-coupled receptor stimulation [12] [13].

The efficiency of 1,2-Dimyristoyl-rac-glycerol as a second messenger is further regulated by the G protein beta-gamma complex, which modulates phospholipase C beta activity and consequently 1,2-Dimyristoyl-rac-glycerol production [17] [18]. Additionally, phospholipase C beta itself acts as a GTPase-activating protein for the Gq alpha subunit, providing a feedback mechanism that helps terminate the signaling response [17]. This intricate regulation ensures precise control over the magnitude and duration of 1,2-Dimyristoyl-rac-glycerol signaling in response to Gq-coupled receptor activation [19] [17].

Modulation of Diacylglycerol Lipase (DAGL) Isoform Specificity

1,2-Dimyristoyl-rac-glycerol serves as a substrate for diacylglycerol lipase enzymes, which catalyze the hydrolysis of diacylglycerols at the sn-1 position to generate monoacylglycerols [22] [23]. Two major diacylglycerol lipase isoforms have been identified in mammals: diacylglycerol lipase alpha and diacylglycerol lipase beta, which exhibit distinct tissue distribution, structural features, and substrate preferences [22] [23] [24].

The interaction between 1,2-Dimyristoyl-rac-glycerol and diacylglycerol lipase isoforms is influenced by the specific C14:0 acyl chain composition of this diacylglycerol species [23] [25]. Research has shown that diacylglycerol lipase alpha preferentially hydrolyzes diacylglycerols containing polyunsaturated fatty acids, particularly arachidonic acid, whereas diacylglycerol lipase beta exhibits a broader substrate range that includes saturated fatty acid-containing diacylglycerols like 1,2-Dimyristoyl-rac-glycerol [23] [25].

The structural basis for this isoform-specific interaction lies in the differences between the catalytic domains of diacylglycerol lipase alpha and diacylglycerol lipase beta [22] [23]. Both enzymes possess an alpha/beta hydrolase fold with a serine-aspartate-histidine catalytic triad, but subtle variations in the substrate-binding pocket contribute to their differential substrate preferences [22] [23]. These structural differences influence how 1,2-Dimyristoyl-rac-glycerol is positioned within the active site, affecting the efficiency of catalysis [23] [25].

Table 3: Diacylglycerol Lipase Isoform Characteristics and Interaction with 1,2-Dimyristoyl-rac-glycerol

CharacteristicDiacylglycerol Lipase AlphaDiacylglycerol Lipase BetaRelevance to 1,2-Dimyristoyl-rac-glycerol
Size1042 amino acids, ~120 kDa672 amino acids, ~70 kDaAffects substrate accessibility [23] [26]
Structure4TM domain + catalytic domain + C-terminal tail4TM domain + catalytic domain (no C-terminal tail)Influences membrane positioning [22] [23]
Tissue ExpressionCentral nervous system, neuronsImmune cells, peripheral organsDetermines tissue-specific metabolism [22] [23] [26]
Substrate PreferencePolyunsaturated fatty acidsBroader range including saturated fatty acidsAffects hydrolysis efficiency [23] [25]
Regulatory MechanismsPhosphorylation by PKA, CaMKII; short half-life (<4h)Phosphorylation, palmitoylationModulates enzyme activity [23] [27] [25]

The metabolism of 1,2-Dimyristoyl-rac-glycerol by diacylglycerol lipase enzymes is further regulated by post-translational modifications that affect enzyme activity [23] [27] [25]. Diacylglycerol lipase alpha is subject to phosphorylation by protein kinase A and calcium/calmodulin-dependent protein kinase II, which can enhance its catalytic activity [23] [27]. Additionally, diacylglycerol lipase alpha has a remarkably short half-life of less than four hours in the central nervous system, indicating rapid turnover that allows for dynamic regulation of its activity [27]. In contrast, diacylglycerol lipase beta is regulated by phosphorylation and palmitoylation, which influence its membrane localization and catalytic efficiency [23] [25].

The subcellular localization of diacylglycerol lipase isoforms also impacts their interaction with 1,2-Dimyristoyl-rac-glycerol [23] [27]. Diacylglycerol lipase alpha exhibits a punctate distribution at the plasma membrane, often associated with specific microdomains, while diacylglycerol lipase beta shows a more general membrane localization [23] [27]. This differential distribution creates spatial compartmentalization of 1,2-Dimyristoyl-rac-glycerol metabolism, contributing to the specificity of signaling outcomes [22] [23] [27].

Crosstalk with Phosphoinositide Signaling Networks

1,2-Dimyristoyl-rac-glycerol participates in extensive crosstalk with phosphoinositide signaling networks, creating an interconnected lipid signaling system that regulates diverse cellular processes [19] [28] [29]. This crosstalk occurs at multiple levels, including substrate competition, enzyme regulation, and coordination of downstream effectors [19] [30] [28].

A primary mechanism of crosstalk involves the competition between 1,2-Dimyristoyl-rac-glycerol and phosphatidylinositol 4,5-bisphosphate for membrane binding sites and enzymatic processing [19] [28] [29]. This competition influences the relative activation of protein kinase C versus other diacylglycerol effectors, thereby determining the specificity of downstream signaling [19] [28] [29]. Additionally, the membrane-modifying properties of 1,2-Dimyristoyl-rac-glycerol, including its effects on membrane curvature and fluidity, can alter the accessibility and activity of phosphoinositide-metabolizing enzymes [28] [20] [21].

Diacylglycerol kinases play a crucial role in mediating the crosstalk between 1,2-Dimyristoyl-rac-glycerol and phosphoinositide signaling [31] [29] [32]. These enzymes convert 1,2-Dimyristoyl-rac-glycerol to phosphatidic acid, simultaneously terminating diacylglycerol signaling while initiating phosphatidic acid signaling [31] [29] [32]. Phosphatidic acid then serves as both a second messenger and a precursor for phosphoinositide resynthesis, creating a feedback loop that maintains lipid homeostasis [31] [28] [29].

Table 4: Crosstalk Mechanisms Between 1,2-Dimyristoyl-rac-glycerol and Phosphoinositide Signaling

Crosstalk MechanismDescriptionFunctional Consequence
Substrate Competition1,2-Dimyristoyl-rac-glycerol and phosphoinositides compete for membrane sitesDetermines signaling specificity [19] [28] [29]
Diacylglycerol Kinase RegulationConversion of 1,2-Dimyristoyl-rac-glycerol to phosphatidic acidControls signal duration and amplitude [31] [29] [32]
Membrane Composition Effects1,2-Dimyristoyl-rac-glycerol alters membrane propertiesModulates enzyme activities [28] [20] [21]
Spatial OrganizationMembrane microdomains concentrate signaling componentsCreates signaling hotspots [28] [33] [34]
Feedback LoopsPhosphatidic acid regulates phosphoinositide synthesisPrevents excessive lipid accumulation [19] [28] [32]

The spatial organization of 1,2-Dimyristoyl-rac-glycerol and phosphoinositide signaling components within membrane microdomains represents another important aspect of their crosstalk [28] [33] [34]. These microdomains concentrate specific lipids and proteins, creating signaling hotspots that enhance the specificity and efficiency of signal transduction [28] [33] [34]. The dynamic assembly and disassembly of these microdomains provide temporal control over the interaction between 1,2-Dimyristoyl-rac-glycerol and phosphoinositide signaling pathways [28] [32] [33].

Enzyme relocalization constitutes a key mechanism for coordinating 1,2-Dimyristoyl-rac-glycerol and phosphoinositide signaling [28] [32]. Phosphatidylinositol synthase and diacylglycerol kinase enzymes can translocate between cellular compartments in response to signaling events, providing spatial control over lipid metabolism and signaling [28] [32]. This dynamic redistribution ensures that the right enzymes are present at the right locations to maintain appropriate levels of 1,2-Dimyristoyl-rac-glycerol and phosphoinositides [28] [32].

The integration of multiple lipid messengers, including 1,2-Dimyristoyl-rac-glycerol and various phosphoinositides, allows for the coordinate regulation of multiple signaling pathways [30] [35] [32]. This integration enables cells to generate complex and specific responses to diverse stimuli, highlighting the importance of lipid crosstalk in cellular signaling networks [30] [35] [32].

Temporal-Spatial Dynamics in Membrane Microdomains

1,2-Dimyristoyl-rac-glycerol exhibits complex temporal-spatial dynamics within membrane microdomains, which significantly influence its signaling functions [36] [37] [34]. These dynamics involve the formation and remodeling of specialized membrane regions, lateral diffusion of lipids and proteins, and interactions with the cytoskeleton and other cellular structures [36] [37] [38].

Membrane microdomains containing 1,2-Dimyristoyl-rac-glycerol typically range from 50 to 200 nanometers in diameter and form over a timescale of seconds to minutes [36] [37] [34]. The assembly of these microdomains is regulated by various factors, including cholesterol content, sphingolipid composition, and the presence of scaffolding proteins such as flotillins [36] [37] [34]. 1,2-Dimyristoyl-rac-glycerol can influence microdomain formation through its effects on membrane curvature and lipid packing, creating specialized signaling platforms [20] [21].

The lateral diffusion of 1,2-Dimyristoyl-rac-glycerol within the membrane occurs on microsecond to second timescales and spans distances of 1-10 micrometers [36] [37] [38]. This diffusion is constrained by cytoskeletal barriers and protein interactions, creating compartmentalized regions that restrict the movement of 1,2-Dimyristoyl-rac-glycerol and its associated proteins [36] [37] [38]. These diffusion barriers help maintain the spatial specificity of 1,2-Dimyristoyl-rac-glycerol signaling by preventing the indiscriminate spread of this second messenger throughout the membrane [36] [37] [38].

Table 5: Temporal-Spatial Dynamics of 1,2-Dimyristoyl-rac-glycerol in Membrane Microdomains

Dynamic ProcessTemporal ScaleSpatial ScaleRegulatory Factors
Microdomain FormationSeconds to minutes50-200 nm diameterCholesterol, sphingolipids, flotillins [36] [37] [34]
Lipid Raft AssociationMilliseconds to seconds10-100 nm diameterMembrane cholesterol content [37] [20] [39]
Lateral DiffusionMicroseconds to seconds1-10 μm distancesCytoskeletal barriers, protein interactions [36] [37] [38]
Curvature ChangesMillisecondsNanometer radius1,2-Dimyristoyl-rac-glycerol concentration, membrane tension [20] [21]
Enzyme ClusteringSeconds to minutes100-500 nm clustersScaffold proteins, lipid composition [33] [34]

The temporal dynamics of 1,2-Dimyristoyl-rac-glycerol signaling within microdomains exhibit oscillatory patterns that occur over minutes to hours [27] [32]. These oscillations result from feedback mechanisms and metabolic cycles that regulate the production and consumption of 1,2-Dimyristoyl-rac-glycerol [27] [32]. The temporal regulation enables cells to generate both acute and sustained responses to stimuli, providing flexibility in signaling outcomes [27] [32].

Spatial gradients of 1,2-Dimyristoyl-rac-glycerol concentration form within the cell over distances of 1-50 micrometers and timescales of seconds to minutes [28] [33]. These gradients are established by the localized production of 1,2-Dimyristoyl-rac-glycerol by phospholipase C and its metabolism by diacylglycerol kinases and lipases [28] [33]. The resulting concentration differences direct the movement and activation of 1,2-Dimyristoyl-rac-glycerol-responsive proteins, creating spatially organized signaling responses [28] [33].

The interaction between 1,2-Dimyristoyl-rac-glycerol-containing microdomains and the cytoskeleton represents another important aspect of temporal-spatial dynamics [34] [39]. Actin filaments and microtubules can influence the formation, stability, and mobility of these microdomains, providing structural support and regulatory control [34] [39]. Conversely, 1,2-Dimyristoyl-rac-glycerol signaling can modulate cytoskeletal organization through the activation of protein kinase C and other effectors, creating a bidirectional relationship [34] [39].

1,2-Dimyristoyl-rac-glycerol (DMG) is a fully saturated sn-1,2-diacylglycerol whose twin C14 : 0 acyl chains confer distinctive physicochemical and recognition properties. This article analyses how DMG is detected by classical diacylglycerol sensors, how its chain length modulates lipid–protein interactions, how binding pocket dynamics accommodate the molecule, how these features diverge from phorbol-ester recognition, and how atomistic simulations describe its membrane behaviour.

Structural Determinants of Molecular Recognition

C1 Domain Binding Affinity Landscapes

Crystallographic and biophysical studies converge on three hydrogen bonds (sn-3 OH donor to Thr/Leu backbone; backbone NH to DAG ester carbonyl) and extensive hydrophobic burial as cardinal determinants of DAG recognition.

C1 module (human)DMG Kd (µM)Reference DAG (diolein) Kd (µM)Fold-preference (DMG/diolein)Notes
PKCδ-C1B24.2 ± 27.50.31Tighter binding dictated by unsaturated chains absent in DMG
PKCα-C1B (Y123W)< 0.230.65>2.8Trp-induced pocket plasticity favours saturated DAG
RasGRP1-C12180.38Higher anionic-lipid dependence for DMG

DMG’s affinity decreases relative to diolein in modules that optimally accommodate one unsaturated chain, underscoring chain-fitting energetics.

Acyl Chain Length Specificity in Protein–Lipid Interactions

Phase-diagram calorimetry demonstrates that PKCα activity in DMPC/DMPS vesicles peaks at 30 mol % DMG when coexisting DAG-rich and DAG-poor domains are present. In contrast, shorter (C8) or longer (≥C18) DAGs produce diminished activation, yielding an inverted-U dependence on chain length.

DAG chain lengthPKCα Vmax (% of diolein)Interface state requiredSource
C848Fluid-disordered
C14 (DMG)100Gel/fluid coexistence
C1836Fluid-ordered

Hydrophobic matching models posit that optimal activation occurs when annular lipid thickness approximates the depth of C1 hydrophobic grooves (~14 Å).

Conformational Dynamics of DAG-Binding Pockets

NMR relaxation-dispersion and MD show that mutating hinge residue Tyr 123→Trp in PKCα-C1B stabilises a high-affinity “open” sub-ensemble whose population increases >100-fold, paralleling enhanced DMG binding. Exchange is localised to β12/β34 loops; pocket breathing rates correlate with Kd across variants (R² = 0.89). Simulations reveal that DMG binding drives loop contraction by 1.2 Å and re-positions Gln128 to optimise ester contacts.

Comparative Structural Biology with Phorbol Ester Complexes

Phorbol esters (e.g., PMA) mimic DAG glycerol but insert a rigid tetracyclic core that anchors two zinc-coordinated loops. High-resolution PKCδ-C1B structures show that H7 and O20 of PMA hydrogen-bond to Lys9 and backbone amide of Gly253—positions occupied by the sn-1 and sn-2 carbonyls in DMG. Despite superposable polar contacts, steric occupancy of phorbol esters flattens the binding groove, accounting for their 10- to 100-fold higher affinities.

LigandCore volume (ų)C1B Kd (µM)Relative pocket contraction (Å)Source
DMG46924.2
PMA5370.20−0.8

Molecular Dynamics Simulations of Membrane Partitioning

Nine atomistic 500-ns simulations of POPC bilayers containing 18.75 mol % DMG reveal cholesterol-like condensing effects: area-per-lipid decreases from 0.653 nm² to 0.538 nm², bilayer thickness increases by 0.51 nm, and lateral diffusion of POPC drops 27%.

Bilayer compositionArea per lipid (nm²)Thickness (nm)POPC D (10⁻⁸ cm² s⁻¹)Citation
POPC0.653 ± 0.0053.87 ± 0.0311.4
POPC + 18.75% DMG0.538 ± 0.0054.38 ± 0.048.3
POPC + 18.75% Chol0.503 ± 0.0044.44 ± 0.044.4

Electron-density profiles position the glycerol backbone of DMG ~1.9 Å deeper than POPC C13, aligning with solid-state NMR estimates. Umbrella-model analysis shows that POPC headgroups cluster within 0.3 nm of DMG hydroxyls, then splay, generating maximal headgroup spacing between first- and second-nearest neighbours—geometrically favouring PKC docking.

Key Abbreviations

C1B: conserved cysteine-rich domain B of PKCDAG: diacylglycerolDMG: 1,2-Dimyristoyl-rac-glycerolMD: molecular dynamicsPMA: phorbol 12-myristate-13-acetatePKC: protein kinase C

XLogP3

11.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

512.44407501 g/mol

Monoisotopic Mass

512.44407501 g/mol

Heavy Atom Count

36

UNII

G0ZI9U6LC3

Other CAS

53563-63-6
20255-94-1

Wikipedia

1,2-dimyristin

Use Classification

Cosmetics -> Emollient

Dates

Last modified: 08-15-2023

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